molecular formula C20H21N B14542929 N-Methyl-N-[3-(naphthalen-1-yl)propyl]aniline CAS No. 62171-73-7

N-Methyl-N-[3-(naphthalen-1-yl)propyl]aniline

Cat. No.: B14542929
CAS No.: 62171-73-7
M. Wt: 275.4 g/mol
InChI Key: MRJGABWXRTXBKN-UHFFFAOYSA-N
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Description

N-Methyl-N-[3-(naphthalen-1-yl)propyl]aniline is an organic compound with a complex structure that includes a naphthalene ring, a propyl chain, and an aniline group

Properties

CAS No.

62171-73-7

Molecular Formula

C20H21N

Molecular Weight

275.4 g/mol

IUPAC Name

N-methyl-N-(3-naphthalen-1-ylpropyl)aniline

InChI

InChI=1S/C20H21N/c1-21(19-13-3-2-4-14-19)16-8-12-18-11-7-10-17-9-5-6-15-20(17)18/h2-7,9-11,13-15H,8,12,16H2,1H3

InChI Key

MRJGABWXRTXBKN-UHFFFAOYSA-N

Canonical SMILES

CN(CCCC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-[3-(naphthalen-1-yl)propyl]aniline typically involves the reaction of N-methylaniline with 3-(naphthalen-1-yl)propyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-[3-(naphthalen-1-yl)propyl]aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized products.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the naphthalene ring is substituted with various electrophiles such as halogens, nitro groups, or sulfonic acid groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution: Halogens (chlorine, bromine), nitro compounds, sulfonic acids.

Major Products Formed

    Oxidation: Quinones, naphthoquinones.

    Reduction: Reduced amine derivatives.

    Substitution: Halogenated, nitrated, or sulfonated naphthalene derivatives.

Scientific Research Applications

N-Methyl-N-[3-(naphthalen-1-yl)propyl]aniline has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-Methyl-N-[3-(naphthalen-1-yl)propyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • N-[(naphthalen-1-yl)methyl]aniline
  • N-Methyl-1-(naphthalen-1-yl)methanamine
  • N-Methyl-1-naphthalenemethylamine

Uniqueness

N-Methyl-N-[3-(naphthalen-1-yl)propyl]aniline is unique due to its specific structural features, which include a naphthalene ring connected to an aniline group via a propyl chain. This structure imparts distinct chemical properties and reactivity compared to other similar compounds, making it valuable for specific applications in research and industry.

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